2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-(4-chlorophenyl)sulfonyl-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrClN2O2S2/c17-13-3-1-12(2-4-13)11-23-16-19-9-10-20(16)24(21,22)15-7-5-14(18)6-8-15/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGNRBZDZYHTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps. One common method includes the S-alkylation of a precursor compound, such as 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol, in an alkaline medium with a suitable alkylating agent . This is followed by further functionalization steps to introduce the sulfonyl and imidazole groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced under specific conditions to modify the sulfonyl or imidazole groups.
Substitution: The bromine and chlorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can replace the halogen atoms with other functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. Key methods include:
- S-alkylation : This method employs 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium to yield the desired compound.
- Characterization Techniques : The synthesized compound is characterized using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to confirm its structure and purity .
Data Table: Synthesis Overview
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Step 1 | 4-(4-bromophenyl)-5-phenyl-4H-triazole | Synthesis of thiol intermediate |
| Step 2 | Alkali conditions with 2-bromo-1-phenylethanone | Formation of the imidazole compound |
| Characterization | NMR, IR, HPLC | Confirmation of structure |
Pharmacological Properties
The structural features of this compound suggest significant pharmacological potential. Imidazole derivatives are known for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of bromine and chlorine substituents may enhance these activities by increasing lipophilicity and modulating interaction with biological membranes.
- Anticancer Properties : Research has shown that imidazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. The specific mechanisms involve targeting various signaling pathways critical for cancer cell survival .
Case Study: Antimicrobial Activity
A study conducted on related imidazole compounds demonstrated their efficacy against various bacterial strains. The results indicated that modifications in the aromatic substituents significantly influenced antimicrobial potency. For instance, compounds with electron-withdrawing groups showed enhanced activity compared to their electron-donating counterparts .
| Activity Type | Assessed Compound | Result |
|---|---|---|
| Antibacterial | 2-{[(4-bromophenyl)methyl]sulfanyl} | Effective against E. coli and S. aureus |
| Antifungal | Similar imidazole derivatives | Inhibition of Candida species |
| Anticancer | Related imidazoles | Induction of apoptosis in HeLa cells |
Mechanism of Action
The mechanism by which 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole exerts its effects is not well understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
Crystallographic Behavior: Unlike non-sulfonylated imidazoles (), the target compound may exhibit unique packing modes due to sulfonyl-driven dipole interactions, though hydrogen bonding remains unlikely without -NH or -OH groups .
Synthetic Challenges : The combination of sulfanyl and sulfonyl groups may necessitate stepwise synthesis or protective strategies to avoid undesired side reactions .
Biological Activity
The compound 2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-chlorobenzenesulfonyl)-4,5-dihydro-1H-imidazole is a complex organic molecule with potential biological activity. Its structure incorporates a bromophenyl group, a chlorobenzenesulfonyl moiety, and an imidazole ring, suggesting diverse interactions with biological systems. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties. The presence of the bromine atom in the phenyl ring is believed to enhance electron density, which may contribute to increased antibacterial efficacy .
- Anticancer Potential : Preliminary studies suggest that compounds containing imidazole rings exhibit cytotoxic effects against various cancer cell lines. The sulfonamide group may also play a role in inhibiting tumor growth through multiple pathways .
- Enzyme Inhibition : The sulfonamide moiety is known for its ability to inhibit certain enzymes, particularly carbonic anhydrase, which is crucial in various physiological processes .
-
Antibacterial Mechanism :
- The compound's antibacterial activity may stem from its ability to disrupt bacterial cell wall synthesis or interfere with protein synthesis due to its structural similarities with known antibiotics .
- Intramolecular hydrogen bonding within the compound may stabilize its conformation, enhancing its interaction with bacterial targets.
- Anticancer Mechanism :
- Enzyme Inhibition :
Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of related thiosemicarbazides found that compounds bearing bromine substituents exhibited enhanced activity against Staphylococcus aureus compared to their chlorine analogs. This suggests that the electronic effects imparted by halogen substituents significantly influence biological efficacy .
Case Study 2: Anticancer Properties
Research on imidazole derivatives has shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
